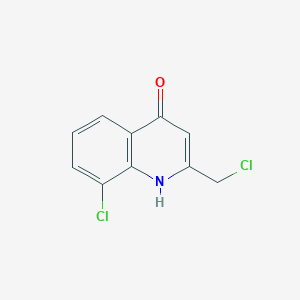

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone

説明

Crystallographic Analysis and X-ray Diffraction Studies

Single crystal X-ray diffraction analysis provides fundamental insights into the solid-state structure of quinolinone derivatives, revealing critical information about molecular conformations, intermolecular interactions, and crystal packing arrangements. For related 8-chloroquinoline compounds, crystallographic studies have demonstrated that these molecules typically crystallize in well-defined space groups with characteristic hydrogen bonding patterns. The crystal structure of 8-chloro-2-methylquinoline, a closely related derivative, reveals an orthorhombic crystal system with space group parameters of a = 12.7961 angstroms, b = 5.0660 angstroms, and c = 13.1181 angstroms, resulting in a unit cell volume of 850.38 cubic angstroms.

The crystallographic data for quinolinone derivatives consistently shows the importance of pi-pi stacking interactions between aromatic rings, which significantly influence crystal packing stability. In the case of 8-chloro-2-methylquinoline, the crystal packing exhibits pi-pi stacking between the nitrogen-containing aromatic ring and the chloro-substituted aromatic ring with a centroid-centroid distance of 3.819 angstroms. These non-covalent interactions play crucial roles in determining the overall crystal architecture and thermal stability of the crystalline material.

Advanced crystallographic analysis of related quinolinone compounds has revealed the presence of multiple hydrogen bonding motifs that contribute to supramolecular assembly. For dihydroquinolinone derivatives, X-ray diffraction studies demonstrate the formation of N-H···O, N-H···N, and C-H···O hydrogen bonds between adjacent molecules. These intermolecular interactions create extended networks that stabilize the crystal lattice and influence the physical properties of the solid material. The hydrogen bonding patterns typically involve the quinolinone carbonyl oxygen as an acceptor and various N-H or C-H groups as donors, creating characteristic supramolecular motifs.

Hirshfeld surface analysis provides quantitative insights into the relative contributions of different intermolecular contacts in crystal packing arrangements. For quinolinone derivatives, this analytical approach reveals that O···H/H···O contacts make substantial contributions to crystal stability, often representing the dominant intermolecular interaction type. The analysis also identifies significant contributions from H···H contacts and C···H interactions, which collectively determine the three-dimensional crystal architecture and influence mechanical properties such as crystal brittleness or plasticity.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about quinolinone derivatives through characteristic chemical shift patterns and coupling constants. For 2-(chloromethyl)quinoline derivatives, proton Nuclear Magnetic Resonance spectra typically exhibit distinct signals for the chloromethyl group appearing as a singlet around 4.6-4.7 parts per million, reflecting the deshielding effect of the electronegative chlorine substituent. The aromatic protons of the quinoline ring system display characteristic multipicity patterns in the range of 7.0-8.5 parts per million, with the specific chemical shifts dependent on the substitution pattern and electronic effects of neighboring groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of quinolinone derivatives as a characteristic signal appearing in the range of 170-180 parts per million, confirming the presence of the ketone functionality. The chloromethyl carbon typically appears around 45-50 parts per million, while the aromatic carbons display signals between 120-150 parts per million with fine structure reflecting the specific substitution pattern. The presence of chlorine substituents on the aromatic ring causes predictable downfield shifts for adjacent carbons due to the electron-withdrawing nature of the halogen.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. Quinolinone derivatives exhibit strong carbonyl stretching bands typically appearing between 1650-1680 wavenumbers, with the exact frequency influenced by conjugation effects and hydrogen bonding interactions. The N-H stretching vibrations of the quinolinone ring appear in the range of 3200-3400 wavenumbers, while C-H stretching modes of the aromatic system are observed between 3000-3100 wavenumbers. The presence of chloromethyl substituents introduces additional C-Cl stretching vibrations typically appearing around 700-800 wavenumbers.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended pi-electron system of quinolinone derivatives. These compounds typically exhibit strong absorption bands in the ultraviolet region corresponding to pi-pi* transitions of the aromatic system, with additional bands in the near-ultraviolet region arising from n-pi* transitions involving the nitrogen and oxygen atoms. The specific absorption maxima and extinction coefficients depend on the substitution pattern and electronic effects of functional groups, with chlorine substituents typically causing bathochromic shifts due to their electron-withdrawing properties combined with their ability to participate in pi-electron delocalization.

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and reactivity patterns of quinolinone derivatives. For related dihydroquinolinone compounds, computational studies using standard basis sets reveal optimized molecular geometries that closely match experimental crystallographic data, validating the theoretical approach. The calculations typically employ hybrid functionals such as B3LYP with 6-311G basis sets to achieve reliable predictions of molecular properties including bond lengths, bond angles, and dihedral angles.

Frontier molecular orbital analysis reveals critical information about the electronic properties and potential reactivity of quinolinone derivatives. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide insights into chemical reactivity, with the energy gap between these orbitals indicating kinetic stability and resistance to charge transfer processes. For chlorinated quinolinone derivatives, computational studies demonstrate that chlorine substitution generally increases the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap, suggesting enhanced kinetic stability compared to unsubstituted analogs.

Molecular electrostatic potential mapping provides valuable information about charge distribution and potential reactive sites within quinolinone molecules. These calculations reveal that regions near oxygen atoms typically exhibit higher electrophilic character, while aromatic rings generally display nucleophilic character. The presence of chlorine substituents creates localized regions of positive electrostatic potential, reflecting their electron-withdrawing effects and influencing the overall reactivity profile of the molecule.

Natural Bond Orbital analysis and population analysis provide detailed insights into charge distribution and bonding characteristics. For quinolinone derivatives, these calculations reveal the degree of electron delocalization throughout the aromatic system and quantify the effects of substituents on electron density distribution. The analysis typically shows that chlorine substituents withdraw electron density from the aromatic system through both inductive and resonance effects, influencing chemical reactivity and physical properties.

Comparative Analysis with Related Quinolinone Derivatives

Structural comparison with 2-(chloromethyl)-4(1H)-quinolinone reveals the significant impact of the additional 8-chloro substituent on molecular properties. The unsubstituted analog possesses a molecular weight of 193.63 grams per mole with the molecular formula C₁₀H₈ClNO, representing a difference of 34.44 mass units corresponding to the additional chlorine atom. This substitution pattern creates distinct electronic and steric effects that influence both chemical reactivity and physical properties.

Analysis of 8-chloro-4-(hydroxymethyl)quinolin-2(1H)-one provides insights into positional isomerism effects within the chlorinated quinolinone family. This constitutional isomer possesses the molecular formula C₁₀H₈ClNO₂ with a molecular weight of 209.63 grams per mole, differing from the target compound through the presence of a hydroxymethyl group instead of a chloromethyl group and the ketone positioned at the 2-position rather than the 4-position. These structural differences significantly alter hydrogen bonding capabilities and solubility characteristics.

Comparative examination of 4-chloro-8-iodo-1H-quinolin-2-one illustrates the effects of halogen substitution patterns on molecular properties. This derivative contains both chlorine and iodine substituents with a molecular weight of 305.50 grams per mole and the formula C₉H₅ClINO. The presence of the larger iodine atom creates different steric and electronic effects compared to the dual chlorine substitution pattern, potentially influencing crystal packing arrangements and intermolecular interactions.

The systematic comparison of these related compounds reveals clear structure-property relationships within the quinolinone family. Compounds with hydroxymethyl substituents typically exhibit enhanced hydrogen bonding capabilities and increased hydrophilicity compared to their chloromethyl analogs. The position of the carbonyl group within the quinolinone ring system significantly influences tautomeric equilibria and metal coordination properties. Halogen substitution patterns affect both electronic properties and crystal packing arrangements, with heavier halogens generally increasing molecular weights and altering intermolecular interaction strengths. These comparative insights provide valuable guidance for the rational design of quinolinone derivatives with targeted properties for specific applications.

特性

IUPAC Name |

8-chloro-2-(chloromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWGPBTYHBXUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=CC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589828 | |

| Record name | 8-Chloro-2-(chloromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946692-43-9 | |

| Record name | 8-Chloro-2-(chloromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chlorination of Methyl-4-chloroquinoline or Methyl-4-oxyquinoline Derivatives

A key approach to preparing chloromethyl quinoline derivatives, including 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone, involves selective chlorination of alkyl groups on quinoline rings.

Chlorinating Agents: Phosphorus pentachloride (PCl5) is identified as an effective chlorinating agent, which can also be generated in situ from phosphorus trichloride (PCl3) and chlorine gas. This reagent selectively chlorinates the methyl group attached to the quinoline ring without affecting the aromatic ring system adversely.

Reaction Conditions: The process typically involves refluxing 4-quinolinol derivatives with phosphorus pentachloride or phosphorus oxychloride (POCl3) under controlled temperatures. The presence of small amounts of phosphorus pentahalides or trihalides catalyzes side-chain chlorination, accelerates the reaction, and improves selectivity.

Yield and Purification: The chloromethylated products are obtained in moderate to good yields. Separation of the desired chloromethyl quinoline derivatives can be achieved chromatographically or by crystallization methods.

Mechanistic Insight: The reaction exploits the homoaromatic nature of the alkyl side chain on quinoline, allowing di- or tri-halogenation selectively at the methyl group.

| Parameter | Details |

|---|---|

| Starting Material | Methyl-4-chloroquinoline or methyl-4-oxyquinoline |

| Chlorinating Agent | Phosphorus pentachloride (PCl5) or in situ PCl3 + Cl2 |

| Solvent | Phosphorus oxychloride (POCl3) or suitable chlorination media |

| Temperature | Reflux conditions, typically moderate heat |

| Reaction Time | Variable, depending on scale and conditions |

| Yield | Moderate to good (reported yields vary) |

| Purification | Chromatographic separation or crystallization |

This method was reported in patent EP0113432A1 and related chemical literature, highlighting the selective chlorination of methyl groups on quinoline rings to yield chloromethyl derivatives.

Summary and Comparative Analysis

| Aspect | Phosphorus Pentachloride Chlorination Method | Ring Closure and Oxidation Method (Related Quinoline Derivatives) |

|---|---|---|

| Target Compound | This compound | Chlorinated quinoline carboxylic acids (e.g., 7-chloro-8-quinolinecarboxylic acid) |

| Starting Material | Methyl-4-chloroquinoline or methyl-4-oxyquinoline | m-Chloro-o-toluidine and glycerol |

| Chlorinating Agent | PCl5 or PCl3 + Cl2 | Chlorine gas with catalysts (azobisisobutyronitrile) |

| Reaction Conditions | Reflux in POCl3 or similar solvents | Acidic ring closure, oxidation under oxygen pressure |

| Yield | Moderate to good | High yield for related quinoline derivatives |

| Purification | Chromatography or crystallization | Filtration, drying after oxidation and chlorination |

| Selectivity | High for side-chain chlorination | High for ring substitution and oxidation |

Research Findings and Notes

The use of phosphorus pentachloride for selective chlorination of methyl groups on quinoline rings is a well-established method with reproducible yields and good selectivity.

Catalytic amounts of phosphorus pentahalides or trihalides in the presence of chlorine can enhance the reaction rate and selectivity, allowing efficient di- or tri-halogenation of alkyl side chains.

Chromatographic separation is often necessary to isolate pure this compound from reaction mixtures.

Alternative methods involving ring closure and oxidation are more suited for other quinoline derivatives but demonstrate the broader chemistry applicable to quinoline functionalization.

化学反応の分析

Types of Reactions: 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinolinone derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced quinolinone derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., base catalysts like NaOH).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and acidic or basic conditions.

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran), and inert atmosphere (e.g., nitrogen or argon).

Major Products Formed:

Substitution: Derivatives with different functional groups replacing the chloromethyl group.

Oxidation: Quinolinone derivatives with higher oxidation states.

Reduction: Reduced quinolinone derivatives with altered functional groups.

科学的研究の応用

Chemistry

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone serves as a critical building block in organic synthesis. It is utilized in various chemical reactions, including:

- Synthesis of Quinolinone Derivatives : The compound can be transformed into more complex structures through nucleophilic substitution reactions.

- Doebner-Miller Reaction : It acts as a reagent in this reaction, facilitating the formation of substituted quinolines.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that it is effective against a range of microorganisms, suggesting potential use as an antimicrobial agent. For instance, it has demonstrated activity against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit tumor cell proliferation, making it a candidate for further research in cancer therapeutics.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- P-glycoprotein Inhibition : It has been studied for its ability to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin .

- Enzyme Interaction : The compound may interact with specific enzymes involved in microbial growth and cell wall synthesis, contributing to its antibacterial effects.

Industrial Applications

In the industrial sector, this compound is used as:

- Corrosion Inhibitor : Its effectiveness in preventing corrosion has been explored, indicating potential applications in protective coatings.

- Intermediate in Pharmaceutical Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Case Study 1: Anticancer Activity

A study evaluated the effectiveness of this compound against multidrug-resistant leukemia cells. Results indicated that the compound significantly increased intracellular accumulation of doxorubicin, restoring its cytotoxic effects at nanomolar concentrations. The IC50 values for non-toxic compounds were established above 20 µM, highlighting the compound's potential as a non-cytotoxic P-gp inhibitor .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to its ability to inhibit enzymes involved in bacterial cell wall synthesis, making it a promising candidate for developing new antimicrobial agents.

作用機序

The mechanism of action of 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Structural and Functional Group Variations

Key analogs differ in substituent positions and types, influencing reactivity and applications:

Key Research Findings

- Positional Isomerism: Chloromethyl group placement (position 2 vs. 4) drastically alters melting points and reactivity. For example, 4-(chloromethyl)quinolin-2(1H)-one decomposes at 250°C, whereas this compound lacks reported thermal data.

- Synthetic Efficiency: Tosylate-mediated hydrazination is more efficient (53% yield) than multistep dichloroquinoline routes.

- Mass Fragmentation Patterns: Derivatives like 4-hydrazino-8-methylquinoline-2(1H)-thione (compound 17) are characterized via mass spectrometry to confirm structures.

生物活性

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique molecular structure, which includes two chlorine substituents and a quinolinone core, contributing to its potential therapeutic applications.

- Molecular Formula : C10H7Cl2N

- Molecular Weight : Approximately 220.07 g/mol

- Melting Point : 90-92°C

- Boiling Point : 360°C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various microorganisms, including bacteria and fungi. Studies indicate that it can inhibit bacterial cell wall synthesis, which contributes to its antibacterial properties .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, indicating potential as an anticancer agent. It has been evaluated for its ability to affect cancer cell lines, showing promising results in reducing cell viability .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may bind to active sites of specific enzymes, disrupting their function. This is particularly relevant in bacterial infections where enzyme inhibition can lead to reduced bacterial growth .

- Metal Ion Chelation : The ability to chelate metal ions is crucial for its antimicrobial and anticancer activities, as it can affect various biological pathways .

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 8-Chloroquinolin-2(1H)-one | C9H6ClN | Lacks chloromethyl group; similar biological activity |

| 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone | C10H7ClF | Fluorine substitution; altered reactivity profiles |

| 8-Chlorcarbostyril | C9H7ClN | Contains a carbostyril structure; used in pharmaceuticals |

Antimicrobial Studies

In a study examining the antimicrobial properties of various quinoline derivatives, this compound demonstrated significant activity against multiple bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective dosage levels .

Anticancer Research

Research conducted on the effects of this compound on cancer cell lines revealed that it could significantly reduce cell viability in MES-SA and MES-SA/Dx5 cells, with IC50 values indicating potent anticancer activity. The compound's ability to enhance doxorubicin accumulation in resistant cancer cells was also noted, suggesting its potential as an adjuvant therapy in multidrug-resistant cancer cases .

Q & A

Q. What are the recommended synthetic routes for 8-chloro-2-(chloromethyl)-4(1H)-quinolinone, and what are the critical intermediates?

Q. How can the structure of this compound be confirmed spectroscopically?

Methodology :

- <sup>1</sup>H NMR : The chloromethyl (-CH2Cl) group typically appears as a singlet at δ ~4.5–5.0 ppm. Aromatic protons in the quinolinone ring resonate between δ 7.0–8.5 ppm, with splitting patterns dependent on substitution .

- IR : Stretching vibrations for C=O (quinolinone) appear at ~1620–1660 cm<sup>−1</sup>, while C-Cl bonds show peaks near 600–800 cm<sup>−1</sup> .

- Mass Spectrometry : Molecular ion peaks [M+H]<sup>+</sup> should align with the molecular weight (C10H7Cl2NO: 228.03 g/mol) .

Q. What physicochemical properties are critical for handling and experimental design?

Methodology :

- Melting Point : Analogous chlorinated quinolinones (e.g., 7-hydroxy-3,4-dihydro-2(1H)-quinolinone) exhibit melting points of ~230–250°C .

- Solubility : Poor aqueous solubility; dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM) .

- Stability : Sensitive to light and moisture; store under inert gas (N2) at −20°C .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence receptor binding or catalytic activity?

Methodology : The chloromethyl group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzyme active sites). Computational studies (DFT) can compare charge distribution in 2-chloromethyl vs. 2-methyl derivatives. Experimental validation includes:

Q. How can conflicting spectral data (e.g., unexpected <sup>13</sup>C NMR shifts) be resolved during structural characterization?

Methodology :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in chloromethyl groups) causing peak broadening .

- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., bond angles around Cl atoms) .

- Isotopic Labeling : Use <sup>2</sup>H or <sup>13</sup>C-labeled precursors to assign signals definitively .

Q. What strategies mitigate side reactions (e.g., over-chlorination) during synthesis?

Methodology :

- Controlled Stoichiometry : Use substoichiometric Cl2 (1.1 equiv) to limit polyhalogenation .

- Protecting Groups : Temporarily block reactive sites (e.g., NH of quinolinone with Boc) before chloromethylation .

- Catalytic Optimization : Replace AlCl3 with milder Lewis acids (e.g., BF3-etherate) to reduce side products .

Q. How does this compound compare to other chloro-quinolinones in antimicrobial activity?

Methodology :

Q. Data Contradictions & Resolutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。